![molecular formula C22H25N3O3S2 B2918378 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252816-68-4](/img/structure/B2918378.png)
2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Biological Activity
The compound 2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine framework with a benzoxazine moiety. The presence of sulfur and various functional groups suggests diverse biological activity.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer Activity : Many thieno[3,2-d]pyrimidines have shown promise against various cancer cell lines. For instance, related compounds have been reported to inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : Compounds derived from benzoxazines have demonstrated antibacterial and antifungal activities. The presence of the sulfanyl group may enhance these effects by increasing membrane permeability or disrupting cellular functions .
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
The mechanisms behind the biological activity of this compound can be attributed to several factors:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidines act as enzyme inhibitors, particularly against kinases involved in cancer progression.
- DNA Interaction : The ability to intercalate into DNA or bind to specific DNA sequences can lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells, leading to cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on a series of benzoxazine derivatives revealed significant anticancer activity against MCF-7 and Bel-7402 cell lines, with some compounds exhibiting IC50 values lower than 30 μM .
- Another investigation into thieno[3,2-d]pyrimidine derivatives found that modifications at specific positions enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Data Summary Table
Activity Type | Compound Example | Cell Line/Pathogen | IC50 (μM) |
---|---|---|---|
Anticancer | Thieno[3,2-d]pyrimidine | HCT-116 | 6.2 |
Anticancer | Benzoxazine derivative | T47D | 27.3 |
Antimicrobial | Sulfanyl derivative | E. coli | <10 |
Anti-inflammatory | Various derivatives | In vitro models | N/A |
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14(2)6-8-25-21(27)20-16(7-11-29-20)23-22(25)30-13-19(26)24-9-10-28-18-5-4-15(3)12-17(18)24/h4-5,7,11-12,14H,6,8-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHLAVGCRLGCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CCC(C)C)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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